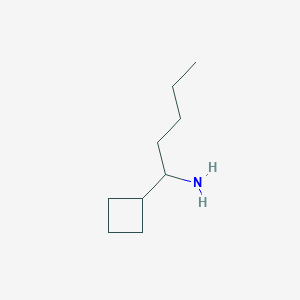

(S)-Benzyl 1-(methylamino)propan-2-ylcarbamate

Übersicht

Beschreibung

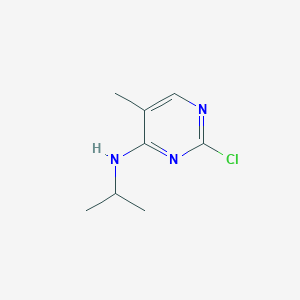

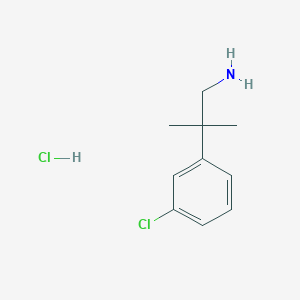

“(S)-Benzyl 1-(methylamino)propan-2-ylcarbamate” appears to be a complex organic compound. It likely contains a benzyl group (a phenyl ring attached to a CH2 group), a methylamino group (NH-CH3), and a carbamate group (NH-CO-O). However, without more specific information or a structural diagram, it’s difficult to provide a detailed description12.

Chemical Reactions Analysis

The chemical reactions involving “(S)-Benzyl 1-(methylamino)propan-2-ylcarbamate” are not known. However, carbamate derivatives are known to play a key role in CO2 sequestration catalyzed by sterically hindered amines5.

Wissenschaftliche Forschungsanwendungen

Supramolecular Chemistry and Material Science

Benzene-1,3,5-tricarboxamides (BTAs), with a structure related to benzyl carbamates, play a crucial role in supramolecular chemistry and nanotechnology due to their self-assembly into one-dimensional nanorods stabilized by hydrogen bonding. These assemblies have applications ranging from polymer processing to biomedical uses, highlighting the versatility of benzyl carbamate structures in material science (Cantekin, de Greef, & Palmans, 2012).

Biomedical Applications

The semisynthetic modification of natural polymers, such as hyaluronan, through partial or total esterification with benzyl carbamate derivatives, generates materials with diverse biological properties. These modified polymers have potential applications in various clinical fields due to their biocompatibility and degradability, demonstrating the utility of benzyl carbamate structures in developing new biomedical materials (Campoccia et al., 1998).

Environmental Science

The study of volatile organic compounds (VOCs), including those with structures similar to benzyl carbamates, has shown promise in the non-invasive diagnosis and monitoring of diseases such as irritable bowel syndrome (IBS) and inflammatory bowel disease (IBD). These VOCs serve as biomarkers, indicating the potential of benzyl carbamate derivatives in environmental and health sciences (Van Malderen et al., 2020).

Drug Delivery Systems

Research into the delivery systems for cardiovascular therapeutics highlights the importance of developing suitable delivery mechanisms for various compounds, including small organic molecules and nanoparticles. The principles applied in these studies could be adapted for the delivery of benzyl carbamate derivatives, indicating their potential use in enhancing therapeutic outcomes in cardiovascular diseases (Geldenhuys et al., 2017).

Safety And Hazards

The safety and hazards of “(S)-Benzyl 1-(methylamino)propan-2-ylcarbamate” are not known. However, related compounds like “(S)-1-(Methylamino)-N-Boc-2-propanamine” are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation34.

Zukünftige Richtungen

The future directions for the study of “(S)-Benzyl 1-(methylamino)propan-2-ylcarbamate” are not known. However, carbamate derivatives are being investigated for their role in CO2 sequestration, which could have significant implications for climate change mitigation5.

Please note that this information is based on related compounds and may not accurately represent “(S)-Benzyl 1-(methylamino)propan-2-ylcarbamate”. For a comprehensive analysis of this specific compound, more detailed information or studies would be needed.

Eigenschaften

IUPAC Name |

benzyl N-[(2S)-1-(methylamino)propan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-10(8-13-2)14-12(15)16-9-11-6-4-3-5-7-11/h3-7,10,13H,8-9H2,1-2H3,(H,14,15)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXEWTESAMOZBGJ-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CNC)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Benzyl 1-(methylamino)propan-2-ylcarbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-Diazaspiro[3.4]octan-5-one hydrochloride](/img/structure/B1425999.png)

![1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B1426001.png)

![2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-8-carbonitrile](/img/structure/B1426004.png)

![1-Oxa-3-azaspiro[4.4]nonan-2-one](/img/structure/B1426008.png)

![3-Nitro-4-{[3-(trifluoromethyl)phenyl]sulfanyl}benzonitrile](/img/structure/B1426012.png)